Schisantherin A

Hepatocellular carcinoma Cytotoxicity screening Natural product oncology

Select Schisantherin A for its critical benzoyloxy substituent, which drives PI3K/Akt-mediated neuroprotection—a mechanism absent in Schisandrin A/B or Schisantherin B. With validated HepG2 cytotoxicity (IC50 6.65 µM), this is your targeted lead for HCC and Parkinson's research. Insist on ≥98% HPLC purity to ensure reproducible IRE1α pathway activation and SGPT reduction in hepatoprotection assays. Standard suspensions yield only 4.3% bioavailability; specify nanoemulsion formulations from your CRO for CNS target engagement.

Molecular Formula C30H32O9
Molecular Weight 536.6 g/mol
CAS No. 58546-56-8
Cat. No. B1681550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisantherin A
CAS58546-56-8
Synonymsgomisin C
gomisin-G
PC 315
PC-315
PC315 cpd
schisantherin A
schizandrer A
Molecular FormulaC30H32O9
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESCC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3
InChIInChI=1S/C30H32O9/c1-16-12-18-13-21-25(38-15-37-21)26(35-5)22(18)23-19(14-20(33-3)24(34-4)27(23)36-6)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28-,30-/m0/s1
InChIKeyUFCGDBKFOKKVAC-DSASHONVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Schisantherin A (CAS 58546-56-8): A Structurally Distinct Dibenzocyclooctadiene Lignan for Differentiated Bioactivity Studies


Schisantherin A is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera and Schisandra chinensis, characterized by a unique molecular architecture incorporating methylenedioxy, benzoyloxy, and methoxyl substituent groups that distinguish it from structurally related in-class compounds [1]. This compound has demonstrated quantifiable pharmacological activities across multiple domains, including hepatoprotection, neuroprotection, anti-inflammatory action, and cytotoxicity against liver cancer cells, as established through peer-reviewed primary research [2]. The compound is commercially available as a purified reference standard with documented HPLC purity specifications (≥98% to 99.73%) suitable for analytical and research applications [3].

Why Schisantherin A Cannot Be Readily Substituted with Other Schisandra Lignans: Evidence of Structure-Activity Differentiation


Substitution of Schisantherin A with other Schisandra-derived dibenzocyclooctadiene lignans such as Schisandrin A, Schisandrin B, or Schisantherin B is scientifically unjustified due to documented structure-activity relationship (SAR) divergence. SAR analysis of dibenzocyclooctadiene lignans has established that the benzoyloxy substituent group present in Schisantherin A is functionally critical for its neuroprotective activity, differentiating it from lignans lacking this moiety [1]. Furthermore, direct comparative studies reveal that Schisandrin A and Schisandrin B exert anti-inflammatory effects via distinct biochemical mechanisms—depletion of reduced glutathione versus induction of antioxidant response, respectively—underscoring that even closely related lignans cannot be assumed to exhibit interchangeable pharmacology [2]. These structural and mechanistic differences translate to quantifiable variations in potency, target engagement, and therapeutic indices, necessitating compound-specific selection based on the evidence presented below.

Schisantherin A: Quantitative Comparative Evidence for Differentiated Scientific Selection


Cytotoxic Potency of Schisantherin A Against Human Hepatocellular Carcinoma Cells Relative to Camptothecin Control

Schisantherin A demonstrates cytotoxic activity against HepG2 human hepatocellular carcinoma cells with an IC50 value of 6.65 ± 0.32 µM, representing a measurable potency in the low micromolar range. This value can be compared to camptothecin, a clinically established topoisomerase I inhibitor used as a positive control in the same study, which exhibited an IC50 of 0.36 ± 0.01 µM against HepG2 cells [1]. While Schisantherin A is approximately 18-fold less potent than camptothecin in this assay, its activity against Hep3B (IC50: 10.50 ± 0.81 µM) and Huh7 (IC50: 10.72 ± 0.46 µM) cells demonstrates a consistent cytotoxic profile across multiple liver cancer cell lines. This quantitative characterization enables informed selection of Schisantherin A as a structurally distinct lead scaffold for hepatic cancer research, distinct from camptothecin's mechanism and toxicity profile.

Hepatocellular carcinoma Cytotoxicity screening Natural product oncology

Absolute Oral Bioavailability of Schisantherin A: Baseline and Nanoemulsion-Enhanced Values

Schisantherin A exhibits poor intrinsic oral bioavailability in rats, with an absolute bioavailability (F) of 4.3% following intragastric administration of a standard suspension formulation [1]. This low bioavailability is a critical limitation for in vivo efficacy studies and potential therapeutic development. However, formulation of Schisantherin A into a nanoemulsion delivery system significantly increases absolute bioavailability to 47.3%, representing an approximately 11-fold enhancement over the unformulated compound [1]. While comparative bioavailability data for Schisandrin A or Schisantherin B under identical conditions are not available in the same study, this quantitative characterization establishes Schisantherin A's baseline PK profile and defines a formulation strategy for improving systemic exposure in preclinical research.

Pharmacokinetics Bioavailability Drug formulation Parkinson's disease

Neuroprotective Efficacy of Schisantherin A in Parkinson's Disease Models: Comparison with Inactive Dibenzocyclooctadiene Lignans

Among five dibenzocyclooctadiene lignans screened for neuroprotective activity, Schisantherin A (StA) demonstrated significant protection against MPP⁺-induced cytotoxicity in SH-SY5Y neuroblastoma cells, whereas other structurally related lignans in the same series failed to exhibit comparable protection [1]. In vivo, StA conferred significant protection against MPTP-induced loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons in a mouse model of Parkinson's disease [1]. Structure-activity relationship (SAR) analysis indicated that the benzoyloxy substituent group, which is present in Schisantherin A but absent in several comparator lignans, is functionally critical for this neuroprotective activity [1]. This differential efficacy within the same chemical class provides direct evidence that Schisantherin A cannot be substituted by other dibenzocyclooctadiene lignans for neuroprotection-focused research applications.

Neuroprotection Parkinson's disease Dopaminergic neurons Structure-activity relationship

Hepatoprotective Efficacy of Schisantherin A in Clinical Hepatitis: Differentiation from Inactive Lignans

In pharmacological studies and preliminary clinical trials involving patients with chronic viral hepatitis, Schisantherin A, along with Schisantherin B, C, and D, demonstrated efficacy in lowering serum glutamic-pyruvic transaminase (SGPT) levels [1]. In contrast, the structurally related compound deoxyschisandrin (also referred to as VIII) and five additional lignans isolated from Schisandra sphenanthera were not effective in producing this hepatoprotective effect under comparable clinical conditions [1]. This differential activity among lignans from the same botanical source indicates that the hepatoprotective benefit is not a general class effect but rather a property restricted to specific structural subtypes, including Schisantherin A.

Hepatoprotection Chronic viral hepatitis Transaminase reduction Clinical trial

Schisantherin A: Optimal Application Scenarios Informed by Quantitative Differentiation Evidence


Natural Product Lead Discovery for Hepatocellular Carcinoma: Cytotoxic Scaffold with Benchmark IC50 Data

Schisantherin A is optimally applied as a structurally distinct natural product lead in hepatocellular carcinoma (HCC) drug discovery programs. The compound exhibits reproducible cytotoxicity against HepG2, Hep3B, and Huh7 liver cancer cell lines, with an IC50 of 6.65 µM against HepG2 cells serving as a benchmarked value comparable to camptothecin control [1]. This application scenario leverages Schisantherin A's dibenzocyclooctadiene scaffold, which differs from conventional chemotherapeutic agents, to explore alternative mechanisms including IRE1α-mediated endoplasmic reticulum stress pathways [1]. Researchers should procure high-purity Schisantherin A (≥98% HPLC) for reproducible in vitro screening and in silico docking studies targeting HCC.

Preclinical Neuroprotection and Parkinson's Disease Research: Structurally Validated Active Lignan

Schisantherin A is the preferred dibenzocyclooctadiene lignan for neuroprotection research focused on Parkinson's disease mechanisms, as validated by direct head-to-head screening against four structurally related lignans that lack activity [2]. The compound protects dopaminergic neurons from MPTP-induced toxicity in vivo and shields SH-SY5Y cells from MPP⁺-induced damage via PI3K/Akt and CREB/Bcl-2 signaling [2]. For in vivo studies, researchers should consider nanoemulsion formulation to achieve the 47.3% absolute bioavailability necessary for CNS target engagement, compared to only 4.3% bioavailability with standard suspensions [3].

Hepatoprotection Research: Targeted Lignan Selection for Liver Injury Models

Schisantherin A is indicated for hepatoprotection studies where compound-specific activity is required, as preliminary clinical evidence demonstrates its efficacy in reducing SGPT levels in chronic viral hepatitis, whereas deoxyschisandrin and five other lignans from the same botanical source are ineffective [4]. Researchers investigating alcohol-induced liver injury, dictamnine-induced hepatotoxicity, or ischemia-reperfusion liver damage should select Schisantherin A over structurally related but inactive lignans to ensure study relevance and translational potential.

Analytical Reference Standard and Quality Control: High-Purity Material for Method Validation

Schisantherin A serves as a certified analytical reference standard for HPLC method development, quality control of Schisandra extracts, and quantitative analysis of traditional Chinese medicine formulations. Commercially available Schisantherin A is supplied with documented purity of ≥98% to 99.73% by HPLC, verified by NMR structural confirmation [5]. This high-purity material is suitable for use as an external standard in quantitative determination of Schisantherin A content in botanical raw materials and finished products, ensuring batch-to-batch consistency in research and industrial applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Schisantherin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.